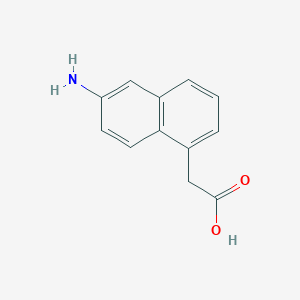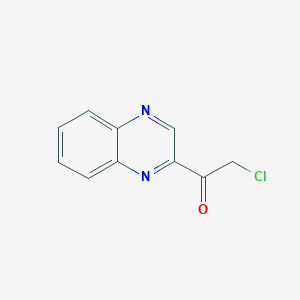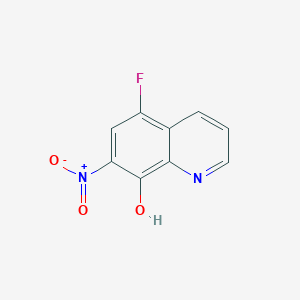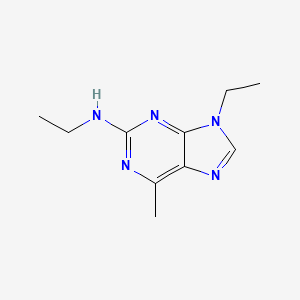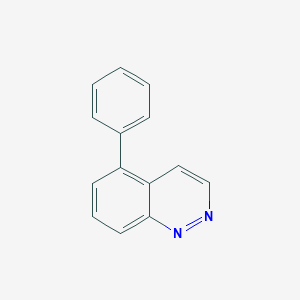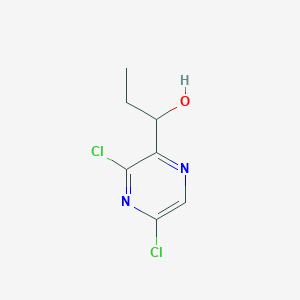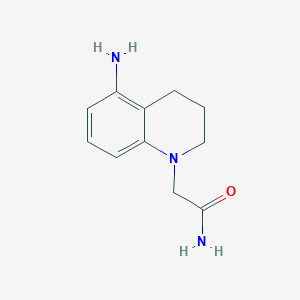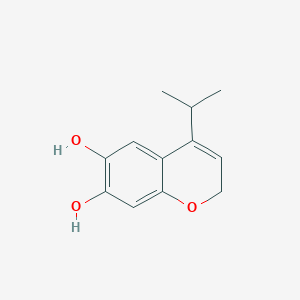
2-Amino-1H-purin-6(9H)-one trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1H-purin-6(9H)-one trihydrate is a chemical compound that belongs to the purine family It is a derivative of purine, which is a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purin-6(9H)-one trihydrate typically involves the reaction of guanine with water to form the trihydrate form. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the trihydrate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and drying to obtain the trihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1H-purin-6(9H)-one trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxo derivatives, while reduction may yield amino derivatives.
Applications De Recherche Scientifique
2-Amino-1H-purin-6(9H)-one trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-Amino-1H-purin-6(9H)-one trihydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use, such as in therapeutic applications.
Comparaison Avec Des Composés Similaires
2-Amino-1H-purin-6(9H)-one trihydrate can be compared with other similar compounds, such as:
Guanine: Both compounds are purine derivatives, but guanine lacks the trihydrate form.
Adenine: Another purine derivative, adenine differs in its amino group position.
Hypoxanthine: This compound is similar but lacks the amino group present in this compound.
The uniqueness of this compound lies in its specific structure and hydration state, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
683208-61-9 |
|---|---|
Formule moléculaire |
C5H11N5O4 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-amino-1,7-dihydropurin-6-one;trihydrate |
InChI |
InChI=1S/C5H5N5O.3H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;/h1H,(H4,6,7,8,9,10,11);3*1H2 |
Clé InChI |
ZAFHXARCOCYSSH-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)N.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11897539.png)
